molecular formula C15H16FNO2S B4620384 1-(2-fluorophenyl)-N-(2-phenylethyl)methanesulfonamide

1-(2-fluorophenyl)-N-(2-phenylethyl)methanesulfonamide

Cat. No.: B4620384
M. Wt: 293.4 g/mol
InChI Key: CMCGOPPQALWDIV-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-N-(2-phenylethyl)methanesulfonamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorine atom on the phenyl ring and a methanesulfonamide group attached to a phenylethyl chain

Properties

IUPAC Name

1-(2-fluorophenyl)-N-(2-phenylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S/c16-15-9-5-4-8-14(15)12-20(18,19)17-11-10-13-6-2-1-3-7-13/h1-9,17H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCGOPPQALWDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-N-(2-phenylethyl)methanesulfonamide typically involves several steps. One common method includes the reaction of 2-fluoroaniline with methanesulfonyl chloride to form 2-fluorophenyl methanesulfonamide. This intermediate is then reacted with 2-phenylethyl bromide under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as sodium hydroxide or potassium carbonate .

Chemical Reactions Analysis

1-(2-fluorophenyl)-N-(2-phenylethyl)methanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-fluorophenyl)-N-(2-phenylethyl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-(2-phenylethyl)methanesulfonamide involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, while the methanesulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(2-fluorophenyl)-N-(2-phenylethyl)methanesulfonamide can be compared with other similar compounds, such as:

    1-(2-chlorophenyl)-N-(2-phenylethyl)methanesulfonamide: Similar structure but with a chlorine atom instead of fluorine, which affects its reactivity and binding properties.

    1-(2-bromophenyl)-N-(2-phenylethyl)methanesulfonamide: Contains a bromine atom, leading to different chemical and biological properties.

    1-(2-iodophenyl)-N-(2-phenylethyl)methanesulfonamide:

These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and binding affinity due to the presence of the fluorine atom.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-fluorophenyl)-N-(2-phenylethyl)methanesulfonamide
Reactant of Route 2
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1-(2-fluorophenyl)-N-(2-phenylethyl)methanesulfonamide

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